N-(5-methyl-1,3-thiazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
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Overview
Description
2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through Hantzsch thiazole synthesis.
Coupling Reaction: The final step involves coupling the indole and thiazole moieties through an acetamide linkage, typically using amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the thiazole sulfur.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.
Receptor Binding: Investigated for their binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
2-(1-isopropyl-1H-indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide: can be compared with other indole derivatives such as:
Uniqueness
- Structural Features : The presence of the isopropyl group and the specific positioning of the thiazole ring.
- Biological Activity : Unique interactions with biological targets due to its specific structure.
Properties
Molecular Formula |
C17H19N3OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)20-10-13(14-6-4-5-7-15(14)20)8-16(21)19-17-18-9-12(3)22-17/h4-7,9-11H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
JLIAGWAOYLUREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
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